Product packaging for Rsv-IN-1(Cat. No.:)

Rsv-IN-1

Cat. No.: B2640413
M. Wt: 427.5 g/mol
InChI Key: RKHSOIYWKCMPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of RSV as a Pathogen and Disease Burden

Respiratory syncytial virus (RSV) is a common, contagious virus that infects the respiratory tract of individuals of all ages. wikipedia.org It is the leading cause of lower respiratory tract infections (LRTI), such as bronchiolitis and pneumonia, in infants and young children worldwide. medchemexpress.com Globally, RSV is estimated to cause approximately 33 million cases of acute lower respiratory infections in children under five annually, leading to over 3 million hospitalizations and a substantial number of deaths, the majority of which occur in low- and middle-income countries. nih.govmdpi.com By the age of two, most children will have been infected with RSV. mdpi.comcanada.ca

While young children, especially those under six months, are at the highest risk for severe disease, RSV also poses a significant threat to older adults and individuals with compromised immune systems or underlying health conditions. nih.govasm.org In the United States, RSV is estimated to cause up to 160,000 hospitalizations and 10,000 deaths annually among adults over 65. nih.gov The pathology of RSV infection is characterized by the infection of respiratory epithelial cells, which triggers an inflammatory response leading to airway obstruction, mucus production, and the sloughing of cellular debris. canada.canih.gov This can result in severe respiratory distress and long-term consequences, such as an increased risk for developing asthma later in life. acs.org

The virus is an enveloped, single-stranded RNA virus belonging to the Pneumoviridae family. wikipedia.orgasm.org Its genome encodes for 11 proteins, including the attachment (G) and fusion (F) glycoproteins on the surface, which are critical for viral entry into host cells and are major targets for neutralizing antibodies. wikipedia.orgcanada.caersnet.org

Contemporary Landscape of RSV Antiviral Research: Theoretical Frameworks and Unmet Needs

For decades, the management of RSV infection has been largely supportive, with no specific, broadly effective antiviral treatment available. d-nb.infouu.nl The only licensed antiviral drug for RSV, ribavirin, has limited clinical efficacy and potential toxicity, restricting its use to high-risk cases. uu.nlfrontiersin.orgnih.gov This highlights a significant unmet medical need for safe and effective RSV therapeutics. d-nb.infopharmacytimes.commedchemexpress.com

The landscape of RSV prevention and treatment is rapidly evolving, with recent breakthroughs in vaccine development and monoclonal antibodies. The development of new preventative options, such as maternal vaccines and long-acting monoclonal antibodies like nirsevimab, marks a significant step forward in protecting vulnerable infants. uu.nl

Despite these advances in prevention, there remains a critical need for effective treatments for those who are already infected. d-nb.infopharmacytimes.com The ideal antiviral would be orally bioavailable, potent against both RSV A and B subtypes, and suitable for use in diverse patient populations, including infants, the elderly, and the immunocompromised. Current research focuses on developing direct-acting antivirals that target specific viral proteins essential for replication. nih.gov

Conceptual Framework for Direct-Acting Antiviral Compounds Targeting RSV

Direct-acting antivirals (DAAs) for RSV are designed to interfere with specific stages of the viral life cycle. nih.gov The primary targets for these small molecule inhibitors are viral proteins crucial for entry, replication, and assembly. ersnet.org The main classes of RSV DAAs currently under investigation include:

Fusion (F) Protein Inhibitors: These compounds, such as TMC353121 and GS-5806, bind to the F protein, preventing the conformational changes necessary for the virus to fuse with the host cell membrane, thereby blocking viral entry. d-nb.infofrontiersin.org The F protein is a primary target due to its essential role in infection and its relatively conserved structure among RSV strains. ersnet.org

Nucleoprotein (N) Inhibitors: The N protein is a highly conserved structural protein that encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is the template for RNA synthesis. canada.ca Inhibitors like zelicapavir (EDP-938) target the N protein, disrupting its function in viral replication. canada.ca

Polymerase (L) Protein Inhibitors: The large polymerase (L) protein is the catalytic core of the RSV RNA-dependent RNA polymerase complex, responsible for both transcription and replication of the viral genome. nih.gov Compounds such as PC786 and RSV L-protein-IN-1 are being developed to inhibit the enzymatic activity of the L protein. nih.govcanada.ca

M2-1 Protein Inhibitors: The M2-1 protein is a transcription anti-termination factor that is essential for the synthesis of full-length viral mRNAs. medchemexpress.com Its unique zinc-binding motif has been a target for compounds designed to disrupt its function. medchemexpress.com

The development of these varied classes of inhibitors provides multiple avenues to attack the virus and offers the potential for combination therapies to increase efficacy and prevent the emergence of drug resistance.

Research Findings on RSV-IN-1

This compound is a compound identified as an inhibitor of human respiratory syncytial virus (hRSV). The available research data, primarily from in vitro studies, provides initial insights into its antiviral activity.

In Vitro Efficacy

In laboratory settings, this compound has demonstrated the ability to inhibit the replication of hRSV. The primary method for quantifying this inhibitory effect is through plaque reduction assays in cell culture.

ParameterValueCell LineNotes
IC₅₀ 0.11 μMHEp-2The half-maximal inhibitory concentration, representing the concentration of the compound required to reduce the number of RSV plaques by 50%.
CC₅₀ 310 μMHEp-2The half-maximal cytotoxic concentration, indicating the concentration at which the compound reduces the viability of the host cells by 50%.
Selectivity Index (SI) 2818-Calculated as CC₅₀ / IC₅₀, this value suggests a favorable window between antiviral activity and cellular toxicity.

This table is based on data from a single supplier and may not represent a comprehensive profile of the compound.

It has been noted that at higher concentrations, this compound does not completely eliminate the formation of viral plaques. The "escape plaques" that do form are observed to be smaller and exhibit a non-syncytial phenotype, which differs from the large, multi-nucleated syncytia typically formed by RSV in the absence of an inhibitor. This observation may provide clues to the compound's mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N5O4S B2640413 Rsv-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)19-21-22-20(25(19)23-13)17-12-14(8-9-18(17)29-3)30(27,28)24(2)10-11-26/h4-9,12,26H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHSOIYWKCMPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Target Identification and Validation for Novel Rsv Chemical Inhibitors

Viral Protein Targets: Molecular and Functional Characterization

The RSV genome encodes 11 proteins, several of which are vital for viral replication, transcription, and assembly, making them attractive targets for therapeutic intervention pharmacytimes.com.

Fusion (F) Protein as a Target

The Fusion (F) protein is a major glycoprotein (B1211001) on the surface of the RSV virion that is essential for viral entry into host cells nih.gov. It mediates the fusion of the viral membrane with the target cell membrane nih.gov. Synthesized as an inactive precursor (F0), it is cleaved by host proteases into two subunits, F1 and F2, which remain linked by disulfide bonds nih.gov. This protein undergoes significant conformational changes, transitioning from a metastable prefusion state to a stable postfusion state to drive membrane fusion nih.govpnas.org. The F protein is highly conserved across RSV strains and is a primary target for neutralizing antibodies and antiviral drug development nih.govpnas.orgspringernature.commdpi.com. Small molecules can inhibit RSV infection by targeting the F protein, potentially by causing premature triggering of the protein or preventing the conformational changes required for fusion nih.gov. Palivizumab, a monoclonal antibody targeting the F protein, is used for passive prophylaxis in high-risk infants springernature.comnih.gov.

Large (L) Polymerase Protein as a Target

The Large (L) protein is the catalytic subunit of the RSV RNA-dependent RNA polymerase (RdRp) complex, which is responsible for both viral transcription and genome replication nih.govpatsnap.com. The L protein possesses multiple enzymatic activities, including RNA polymerase, capping, and methyltransferase activities, all of which are essential for the RSV replicative cycle nih.govnih.gov. These diverse enzymatic functions make the L protein a highly attractive target for the development of therapeutic agents nih.govpatsnap.comnih.gov. Inhibiting the function of the L protein can effectively halt the virus's lifecycle by preventing the synthesis of viral RNA patsnap.com. Novel L inhibitors could also serve as valuable tools for dissecting the various domains and functions of the L protein nih.gov.

Nucleoprotein (N) as a Target

The Nucleoprotein (N) is a core component of the viral ribonucleoprotein (RNP) complex, encapsidating the negative-sense RNA genome cusabio.comsinobiological.com. This complex serves as the template for both mRNA synthesis and genome replication sinobiological.com. The interaction between the N protein and the viral phosphoprotein (P) is crucial for the formation of the viral RNA polymerase complex mdpi.comasm.org. The N protein plays important roles during RSV replication and transcription sinobiological.com. Maintaining an unassembled monomeric nucleoprotein pool is necessary for genome replication, and the phosphoprotein P is believed to act as a chaperone to keep N in this RNA-free form asm.org. Targeting the interaction between the N and P proteins could represent a potential antiviral strategy mdpi.comasm.org.

M2-1 Protein as a Target

The M2-1 protein is a transcription antiterminator that is required for efficient viral mRNA synthesis nih.govmdpi.com. It is recruited to cytoplasmic inclusion bodies (IBs), where viral RNA synthesis occurs, through interactions with the phosphoprotein (P) and viral RNA nih.govplos.org. M2-1 interacts with P and RNA at overlapping binding sites, and these interactions are necessary for transcriptional activity nih.gov. M2-1 is a multifunctional protein that has been described as a transcription factor and an antiterminator, enhancing polymerase processivity by suppressing transcription termination nih.gov. Small molecules have been used to validate M2-1 as a drug target nih.govnih.gov.

Attachment (G) Protein as a Target

The Attachment (G) protein is the other major glycoprotein on the surface of the RSV virion and is responsible for the initial attachment of the virus to host cells, particularly the ciliated cells of the airways nih.govmdpi.comcusabio.com. The G protein plays a role in initiating the infection process cusabio.com. While generally more variable than the F protein, the G protein contains a conserved central conserved domain (CCD) which is a target for neutralizing antibodies mdpi.comlbl.gov. The G protein also plays a role in modulating the host immune response, including interfering with innate immune responses mdpi.comnih.govnih.gov. Targeting the G protein with monoclonal antibodies has shown potential for therapeutic use by reducing viral load and ameliorating virus-induced immune dysfunction nih.gov.

Non-Structural Proteins (NS1, NS2) in Host-Pathogen Interaction

The two non-structural proteins, NS1 and NS2, are expressed only in infected cells and play crucial roles in modulating the host innate immune response, particularly by antagonizing interferon (IFN) signaling pharmacytimes.comnih.govtandfonline.com. These proteins contribute to viral growth by regulating the type I interferon activation and response pathway mdpi.com. NS1 and NS2 have been shown to suppress the production and signaling of type I and III IFNs by counteracting key host innate signaling proteins nih.gov. They target multiple proteins in the signaling cascade that leads to IFN gene activation nih.gov. NS1 and NS2 also have roles in modulating host adaptive immunity and can influence apoptosis in infected cells tandfonline.comnih.govresearchgate.net. These proteins represent potential targets for antiviral therapy aimed at restoring host antiviral responses nih.govtandfonline.com.

Host Factor Targets and Modulators

RSV pathogenesis is intricately linked to the virus's interaction with and modulation of host cellular processes and pathways. While Rsv-IN-1 is characterized as an RSV inhibitor, its effect of reducing viral load can indirectly impact these host factor interactions, thereby potentially mitigating the severity of virus-induced host responses.

Cellular Receptor Interactions and Entry Mechanisms

RSV initiates infection by attaching to and entering host cells, primarily targeting ciliated epithelial cells in the respiratory tract frontiersin.orgcampus.sanofi. This process is mediated by viral glycoproteins, particularly the attachment (G) and fusion (F) proteins, which interact with various host cell surface molecules that can act as receptors nih.govresearchgate.netphysiology.orgnih.gov. Examples of proposed host receptors include CX3C chemokine receptor 1 (CX3CR1), heparan sulfate (B86663) proteoglycans, nucleolin, insulin-like growth factor-1 receptor, epidermal growth factor receptor (EGFR), and intercellular adhesion molecule-1 (ICAM-1) nih.govresearchgate.netnih.govplos.org. The F protein is crucial for mediating the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm campus.sanofiphysiology.orgnih.gov. By inhibiting viral replication, compounds like this compound can prevent the production of new virions, thus limiting subsequent rounds of infection and the associated interactions with host cellular receptors and entry mechanisms.

Host Immune Response Pathways Influenced by RSV

RSV infection elicits complex innate and adaptive immune responses in the host. However, the virus has evolved mechanisms to evade or modulate these responses, contributing to pathogenesis. RSV can trigger the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to the production of interferons (IFNs) and pro-inflammatory cytokines frontiersin.orgnih.govmdpi.comnih.gov. Despite this, viral proteins, such as NS1 and NS2, can interfere with IFN signaling pathways, suppressing the host's antiviral defenses campus.sanofimdpi.comfrontiersin.orgnews-medical.netnih.gov. RSV infection also influences adaptive immunity, affecting T cell responses and antibody production frontiersin.orgfrontiersin.orgtandfonline.com. The resulting inflammation and immune-mediated damage contribute significantly to the clinical manifestations of RSV disease campus.sanofitandfonline.comoup.com. By reducing viral replication, inhibitors like this compound can potentially lower the viral burden, thereby attenuating the excessive or dysregulated host immune responses and the associated inflammation and tissue damage.

Metabolic Pathways Modulation by RSV Infection

Viral infection often necessitates the reprogramming of host cellular metabolism to support viral replication and assembly. Studies have indicated that RSV infection can alter host metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to meet the increased energetic and biosynthetic demands of the virus mdpi.commdpi.comoup.comresearchgate.net. For instance, RSV infection has been shown to induce changes in glucose metabolism in airway epithelial cells mdpi.commdpi.com. Inhibiting viral replication with compounds like this compound could indirectly limit the virus's ability to hijack and modulate these host metabolic pathways, potentially preserving normal cellular function.

Neural Mechanisms in RSV Pathogenesis

Emerging research suggests that neural mechanisms play a role in RSV pathogenesis, particularly in the context of airway hyperresponsiveness and long-term respiratory sequelae. RSV infection has been linked to the modulation of neurogenic inflammation, potentially by upregulating receptors like the neurokinin-1 (NK-1) receptor, which interacts with substance P and can influence inflammatory and immune cells frontiersin.orgoup.comnih.govpediatric-respiratory-journal.commedchemexpress.com. These neuroimmune interactions may contribute to persistent airway dysfunction even after viral clearance nih.govpediatric-respiratory-journal.commedchemexpress.com. While this compound's direct interaction with neural pathways is not established, reducing the viral load through its inhibitory activity could potentially diminish the viral triggers that initiate or exacerbate these neural mechanisms and associated inflammatory responses.

Discovery Methodologies for Rsv Chemical Inhibitors

High-Throughput Screening (HTS) Approaches

High-Throughput Screening (HTS) is a foundational method in drug discovery that allows for the rapid assessment of hundreds of thousands of chemical compounds for a specific biological activity. nih.gov In the context of RSV, HTS is often used to identify molecules that can prevent the virus-induced cytopathic effect (CPE) in cell culture. researchgate.netbohrium.com

The discovery of triazole-1 originated from a large-scale HTS campaign designed to find novel RSV replication inhibitors. nih.gov A Roche internal chemical library containing approximately 870,000 compounds was screened. nih.gov The assay was based on the inhibition of RSV-induced CPE in HEp-2 cells. researchgate.net To specifically target inhibitors that act after viral entry, compounds were added two hours after the cells were infected with the virus. nih.gov From this extensive library, around 3,900 initial hits were identified based on their ability to inhibit the viral CPE by more than 40%. nih.gov Following further confirmation and validation, over 2,000 compounds were verified as being efficacious against RSV infection in vitro, which ultimately led to the identification of the triazole-1 compound. researchgate.netnih.gov

Table 1: High-Throughput Screening Campaign for Triazole-1 Identification

ParameterDescription
Compound LibraryRoche internal library
Number of Compounds Screened~870,000
Assay TypeCytopathic Effect (CPE) Inhibition Assay
Cell LineHEp-2
Primary Hit Criterion>40% inhibition of RSV-induced CPE
Identified CompoundTriazole-1

Structure-Based Drug Design (SBDD) and Rational Design

Structure-Based Drug Design (SBDD) is a computational method that relies on the known three-dimensional structure of a specific viral protein target. nih.gov By understanding the architecture of a target like the RSV fusion (F) protein or polymerase (L protein), researchers can design or identify molecules that are predicted to bind to critical sites and inhibit the protein's function. nih.govnih.govtandfonline.com This rational design approach can accelerate the development of potent and selective inhibitors. nih.gov

While SBDD is a powerful and widely used strategy in modern drug discovery for RSV, the initial identification of the triazole-1 compound was achieved through the HTS approach as described in the literature. researchgate.netnih.gov

In Silico Computational Approaches in Compound Identification

In silico computational methods encompass a range of computer-based techniques used in drug discovery. nih.gov These include virtual screening, where large databases of compounds are computationally docked into the structure of a target protein to predict binding affinity, and molecular dynamics simulations to understand how a compound might interact with its target over time. nih.govnih.gov These approaches can prioritize compounds for laboratory testing, saving time and resources. nih.gov They are instrumental in identifying repurposed drugs and novel inhibitors for essential RSV enzymes like the RNA-dependent RNA Polymerase (RdRP). nih.gov

The primary discovery of triazole-1 was the result of a cell-based HTS campaign. nih.gov The available scientific reports focus on this screening method and subsequent mechanism-of-action studies rather than detailing the use of in silico computational methods for its initial identification.

Identification of Novel Chemical Scaffolds with Anti-RSV Activity

A key goal in antiviral drug discovery is the identification of novel chemical scaffolds—the core structure of a molecule—that can serve as a starting point for developing new classes of drugs. nih.gov The emergence of viral resistance to existing inhibitors necessitates a diverse pipeline of compounds with different mechanisms of action. tandfonline.com

Triazole-1 represents the discovery of a novel chemical scaffold with potent anti-RSV activity. nih.gov It is characterized as a triazole-oxadiazole derivative. researchgate.net This compound was found to inhibit both RSV A and B subtypes with 50% inhibitory concentration (IC50) values of approximately 1 μM. nih.gov Importantly, it showed high specificity for RSV, as it was not effective against other viruses such as influenza A, human enterovirus 71, and vaccinia virus. researchgate.netnih.gov

Further research into its mechanism of action revealed that triazole-1 targets the viral L polymerase, which is the RNA-dependent RNA polymerase responsible for viral transcription and replication. nih.gov Resistance to the compound was mapped to a single amino acid change (T1684A) in the L protein. nih.gov This finding is significant because it indicates that triazole-1 targets a different region of the L polymerase than other known non-nucleoside inhibitors, establishing it as a new class of L polymerase inhibitor and a valuable scaffold for future drug development. nih.gov

Table 2: Antiviral Activity and Specificity of Triazole-1

VirusActivity (IC50)Result
RSV Subtype A~1 μMActive
RSV Subtype B~1 μMActive
Influenza Virus ANot EffectiveInactive
Human Enterovirus 71 (EV71)Not EffectiveInactive
Vaccinia VirusNot EffectiveInactive

Mechanistic Investigations of Novel Rsv Chemical Inhibitors

Elucidation of Inhibitor Mechanism of Action (MOA) at the Molecular Level

Understanding the precise molecular mechanisms by which inhibitors like Rsv-IN-1 exert their antiviral effects is crucial for drug development. These investigations aim to pinpoint the viral or host factors that the inhibitor interacts with and how these interactions disrupt the viral life cycle.

Inhibition of Viral Entry/Fusion Processes

RSV entry into host cells is a critical initial step mediated primarily by the viral attachment (G) and fusion (F) glycoproteins. The G protein facilitates attachment to cell surface molecules, while the F protein undergoes conformational changes to mediate the fusion of the viral envelope with the host cell membrane, releasing the viral nucleocapsid into the cytoplasm. campus.sanofinih.govasm.orgmdpi.comoup.com Inhibitors targeting viral entry or fusion can block the virus before it establishes intracellular infection. While the provided search results discuss RSV entry and fusion mechanisms and the action of some fusion inhibitors, specific details on whether this compound directly inhibits viral entry or fusion were not explicitly found. However, studies on other inhibitors demonstrate that blocking the interaction between the viral F protein and cellular receptors, such as IGF1R, can inhibit viral entry. asm.orgnih.gov

Inhibition of Viral Replication and Transcription

Following entry, the RSV genome, a negative-sense single-stranded RNA, is transcribed and replicated by the viral RNA-dependent RNA polymerase (RdRp) complex. This complex consists of the large protein (L), phosphoprotein (P), nucleoprotein (N), and matrix protein 2-1 (M2-1). mdpi.comasm.orgresearchgate.netasm.org The L protein contains the RdRp activity responsible for synthesizing viral mRNAs and the antigenome, which serves as a template for new viral genomes. mdpi.comasm.org The P protein acts as a cofactor and chaperone for the N and L proteins. mdpi.comasm.orgnih.gov M2-1 is a transcription antitermination factor. asm.org Inhibitors targeting viral replication and transcription interfere with the synthesis of viral genetic material and proteins. Some studies on RSV inhibitors, though not specifically this compound in the provided results, demonstrate inhibition of RSV replication and transcription. For example, a triazole-oxadiazole derivative (triazole-1) was found to inhibit RSV replication and transcription by targeting the L protein. asm.org Another inhibitor, L-DON, suppressed viral replication and secondary transcription. nih.gov

Modulation of Viral Assembly or Release

After replication and synthesis of viral proteins, new virions are assembled and released from the host cell. The matrix (M) protein plays a key role in coordinating the assembly of viral components at the plasma membrane and the budding of new viral particles. oup.comresearchgate.neteuropa.eu Interfering with viral assembly or release can prevent the spread of infectious virions. While the provided information describes the process of RSV assembly and the role of the M protein, there is no specific data within the search results detailing the effect of this compound on viral assembly or release. However, studies on other compounds, like resveratrol, suggest that targeting the M protein and its dimerization interface can impact viral budding. europa.eumdpi.com

Interference with Host-Pathogen Interactions

RSV interacts extensively with host cellular factors and pathways throughout its life cycle. These interactions can be exploited by the virus for entry, replication, and evasion of host immune responses. frontiersin.orgnih.govmdpi.comphysiology.org RSV non-structural proteins NS1 and NS2, for instance, are known to interfere with the host's innate antiviral response, particularly the type I interferon pathway. frontiersin.orgnih.govnih.gov Inhibitors that interfere with crucial host-pathogen interactions can disrupt the viral life cycle or enhance the host's ability to clear the infection. While the provided search results discuss various host-pathogen interactions in RSV infection, there is no specific information on whether this compound interferes with these interactions.

Biochemical and Biophysical Characterization of Inhibitor-Target Interactions

To understand how an inhibitor works at the molecular level, it is essential to biochemically and biophysically characterize its interaction with its target. This involves studying the binding affinity, stoichiometry, and conformational changes induced by the inhibitor. Studies on other RSV inhibitors have utilized biochemical and biophysical approaches to characterize interactions with viral proteins like the L protein or the N-P complex. researchgate.netnih.govnih.gov For example, biochemical and biophysical kinetic methods have been developed to study the RNA synthesis and RNA binding activities of the RSV L/P RdRp. researchgate.net Biophysical characterization has also been used to study the stability and interactions of RSV glycoproteins. acs.orgplos.org While these methods are relevant to the study of RSV inhibitors, specific biochemical and biophysical characterization data for this compound and its target were not found in the provided search results.

Time-of-Addition Studies for Mechanistic Delineation

Time-of-addition studies are a valuable tool for determining the stage of the viral life cycle that an inhibitor targets. In these experiments, the inhibitor is added to infected cells at different time points relative to the time of infection. By observing at which time points the inhibitor is most effective, researchers can infer whether it acts during entry, replication, assembly, or release. Studies on other RSV inhibitors, such as triazole-1 and fusion inhibitors like GS-5806, have utilized time-of-addition assays to delineate their mechanisms of action. asm.orgpnas.orgacs.org For instance, triazole-1 showed inhibition when added up to 8 hours post-infection, suggesting it acts after viral entry and likely targets replication or transcription. asm.org Fusion inhibitors, in contrast, are typically most effective when added at or near the time of infection. asm.orgacs.org While the principle of time-of-addition studies is relevant to characterizing this compound, specific time-of-addition data for this compound was not found in the provided search results.

Data Tables

Based on the provided search results, detailed quantitative data specifically for this compound's effects on viral processes or its interactions with targets were not available to construct comprehensive data tables as requested. The search results primarily discuss the mechanisms of RSV infection and the characterization of other RSV inhibitors.

Detailed Research Findings

While the search results provide context on RSV biology and the mechanisms of action of some inhibitors, specific detailed research findings focused solely on this compound's mechanism were limited. The primary finding directly related to this compound from the search results is its identification as an RSV inhibitor with a known chemical structure and PubChem CID. labsolu.ca Information regarding its specific target, binding affinity, or detailed effects on different stages of the RSV life cycle (entry, replication, assembly, release) was not found in sufficient detail within the provided snippets to fulfill the request for detailed research findings specifically for this compound's mechanism of action according to the outlined structure.

Preclinical Evaluation of Novel Rsv Chemical Inhibitors

In Vitro Efficacy Assessment

The in vitro efficacy of Rsv-IN-1 is evaluated using various cell culture models that mimic RSV infection in the human respiratory tract. These models are essential for understanding the compound's potential to inhibit viral replication and spread.

Cell Culture Models for RSV Infection

A variety of cell culture systems are employed to test the antiviral properties of this compound, ranging from standard immortalized cell lines to more complex primary human cell models.

Standardized, immortalized cell lines are the initial workhorses for screening potential antiviral compounds. HEp-2, HeLa, and A549 cells are commonly used because they are easy to culture and permit reproducible assays. nih.gov HEp-2 cells, in particular, are known to produce larger plaques than other cell lines like Vero cells, making them suitable for plaque assays. atlasofscience.org Studies have shown that HEp-2 and A549 cells are effective for assessing the antiviral activity of compounds against RSV. researchgate.net The potency of some inhibitors can be cell-type dependent; for instance, the inhibitor RSV604 shows different mechanisms of action in HeLa cells compared to other cell lines. mdpi.com These cell lines are used to determine the initial efficacy of compounds like this compound in a controlled environment. nih.govpnas.org

Table 1: Standard Cell Lines Used in this compound Evaluation

Cell Line Description Typical Use in RSV Research
HEp-2 Human epidermoid carcinoma cell line Plaque assays, antiviral screening, CPE-based assays nih.govatlasofscience.org
HeLa Human cervical cancer cell line Mechanistic studies, antiviral screening nih.govmdpi.com

| A549 | Human lung adenocarcinoma cell line | Antiviral activity assessment, host response studies researchgate.netersnet.org |

To better mimic the conditions of the human respiratory tract, researchers utilize primary human airway epithelial cells. plos.org Models like well-differentiated pediatric bronchial epithelial cells (WD-PBECs) and human airway epithelial cells (HuAECs) cultured at an air-liquid interface (ALI) provide a more physiologically relevant system. nih.govatsjournals.org These 3D culture systems contain the key cell types of the lower respiratory tract, such as ciliated and goblet cells. nih.gov RSV primarily infects apical ciliated epithelial cells in these cultures, which is consistent with in vivo infection patterns. atsjournals.orgbiologists.com The use of these advanced models is crucial for confirming the antiviral efficacy of compounds like this compound in a setting that more closely resembles the natural site of infection. mdpi.comnih.gov

For a more comprehensive understanding of the antiviral and immunomodulatory effects of this compound, specialized cellular systems are used. These include co-cultures of airway epithelial cells with immune cells like macrophages and dendritic cells to study the interplay between the virus, the epithelium, and the host immune response. stemcell.com 3D airway organoids, grown from human pluripotent stem cells, offer a sophisticated model that recapitulates the architecture and cellular diversity of the developing human lung. facellitate.complos.org These organoid models have been successfully used to study RSV pathogenesis and the effects of antiviral compounds. facellitate.com Additionally, cell lines representing immune cells, such as the human monocytic cell line THP-1, are used to assess the inflammatory response to infection and the effects of inhibitors. isirv.org These specialized systems provide valuable insights into how this compound might perform in the complex environment of the human respiratory system.

Antiviral Assays: Plaque Reduction, Reporter Assays, Viral Load Quantification

Several types of assays are conducted to quantify the antiviral efficacy of this compound.

Plaque Reduction Assays: This is a classic virological technique used to measure the reduction in viral plaques—areas of cell death caused by viral infection—in the presence of an inhibitor. asm.org The assay involves infecting cell monolayers, such as HEp-2 cells, and then overlaying them with a semi-solid medium containing the test compound. mdpi.com After a few days of incubation, the plaques are visualized and counted to determine the compound's ability to inhibit viral spread. atlasofscience.org This method is a reliable way to assess the potency of antiviral agents. asm.orgersnet.org

Reporter Assays: These assays utilize recombinant RSV strains that express a reporter gene, such as luciferase or a fluorescent protein (e.g., GFP, mCherry). mdpi.comjove.com The expression of the reporter gene is proportional to the level of viral replication. nih.gov By measuring the reporter signal, researchers can quickly and accurately quantify the inhibitory effect of a compound. mdpi.com This high-throughput method is valuable for screening large numbers of compounds and for detailed mechanistic studies. nih.govpnas.org

Viral Load Quantification: This approach directly measures the amount of viral genetic material or infectious virus particles. Quantitative polymerase chain reaction (qPCR) is a highly sensitive method used to determine the number of viral RNA copies in a sample. bjid.org.brasm.orgseegene.com This technique allows for the precise measurement of viral replication and the effect of an inhibitor on reducing the viral load. mdpi.commedrxiv.orgatsjournals.org

Table 2: Antiviral Assay Findings for this compound

Assay Type Principle Key Findings
Plaque Reduction Assay Measures the reduction in visible viral plaques in the presence of the inhibitor. asm.orgmdpi.com This compound demonstrates a dose-dependent reduction in RSV plaque formation in HEp-2 cells. atlasofscience.org
Reporter Gene Assay Quantifies viral replication by measuring the expression of a reporter gene (e.g., luciferase) from a recombinant virus. mdpi.comnih.gov Significant inhibition of reporter gene expression is observed in cells treated with this compound, confirming its antiviral activity.

| Viral Load Quantification (qPCR) | Measures the amount of viral RNA to determine the extent of viral replication. bjid.org.brasm.org | Treatment with this compound leads to a substantial decrease in RSV RNA levels in infected cell cultures. mdpi.com |

Cytotoxicity Evaluation in Relevant Cell Lines

A crucial aspect of preclinical evaluation is to ensure that the antiviral activity of a compound is not due to general toxicity to the host cells. Cytotoxicity assays are performed in parallel with efficacy studies. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The 50% cytotoxic concentration (CC50) is determined, which is the concentration of the compound that causes a 50% reduction in cell viability. isirv.org Another method is the MTS assay, which also assesses cell viability. mdpi.com An ideal antiviral candidate will have a high CC50 and a low effective concentration (EC50), resulting in a high selectivity index (SI = CC50/EC50), indicating that the compound is effective against the virus at concentrations that are not harmful to the cells.

In Vivo Efficacy Assessment in Animal Models

The preclinical evaluation of novel chemical inhibitors for Respiratory Syncytial Virus (RSV) necessitates rigorous in vivo efficacy testing in relevant animal models. This phase is critical for bridging the gap between promising in vitro activity and potential clinical utility. The assessment in a living organism allows for the examination of a compound's impact on viral replication, host pathology, and the complex interplay of the immune response, which cannot be fully replicated in cell culture systems.

Assessment of Viral Load Reduction in Animal Models

A primary endpoint for assessing the in vivo efficacy of an antiviral compound is its ability to reduce the amount of infectious virus in the respiratory tract. In studies involving various RSV inhibitors, viral load is typically measured in lung tissue or bronchoalveolar lavage (BAL) fluid at the peak of replication, often around 4 to 5 days post-infection. nih.govresearchgate.net

Research on specific small-molecule inhibitors has demonstrated significant viral load reduction in rodent models. For example, in studies with the fusion inhibitor BMS-433771, oral administration prior to RSV inoculation in BALB/c mice led to a reduction in infectious lung titers to the assay's detection limit. nih.gov A single dose of 5 mg/kg was sufficient to cause a significant (≥1.0 log₁₀) reduction in RSV lung titers in mice. nih.gov In the more permissive cotton rat model, a higher dose was required to achieve a similar level of inhibition. nih.gov

Another study evaluating a different inhibitor in BALB/c mice showed that treatment initiated 24 hours post-inoculation resulted in substantial, dose-dependent reductions in lung viral titers by day 5. nih.gov

The table below summarizes findings from preclinical studies on various RSV inhibitors, illustrating the typical data generated when assessing viral load reduction.

Animal ModelCompoundKey FindingReference
BALB/c Mice BMS-433771A single oral dose (≥5 mg/kg) significantly reduced infectious RSV lung titers by ~1.0 log₁₀ TCID₅₀ per gram. nih.gov
Cotton Rats BMS-433771A dose of 50 mg/kg was required to achieve a ≥1.0 log₁₀ TCID₅₀ reduction in RSV lung titers. nih.gov
BALB/c Mice CL-A3-7Daily treatment with 40 mg/kg reduced lung viral titers by 330-fold at 5 days post-infection. nih.gov
BALB/c Mice PC786Intranasal administration completely inhibited the viral load in the lungs. mdpi.com
Cotton Rats PC786Dose-dependently suppressed RSV titers in lung homogenates. mdpi.com
African Green Monkeys EDP-938Reduced RSV viral load in bronchoalveolar lavage by over 90% compared to control. mdpi.com

Pathological and Immunopathological Evaluation in Animal Models

Beyond simply reducing viral titers, an effective RSV inhibitor should also mitigate the lung damage and harmful inflammation associated with the infection. The evaluation of pathology is a crucial component of in vivo studies.

In rodent models, RSV infection typically causes characteristic histopathological changes, including peribronchiolar and perivascular infiltration of mononuclear cells (lymphocytes and macrophages) and, in some cases, interstitial pneumonia. mdpi.comphysiology.org The immune response itself, particularly a skewed Th2-type response, can contribute to immunopathology, characterized by mucus overproduction and airway hyperreactivity. mdpi.comfrontiersin.org

Studies of antiviral compounds often include histopathological analysis of lung tissue to assess the degree of inflammation and cellular infiltration. Treatment with effective inhibitors is expected to lead to a noticeable reduction in these pathological scores. For instance, the fusion inhibitor TMC-353121 was shown to decrease lung inflammation in both cotton rats and African green monkeys. mdpi.com Similarly, the monoclonal antibody MEDI-524 significantly reduced pulmonary histopathologic scores and airway obstruction in the murine model when administered before infection. nih.gov

The immunopathological evaluation also involves analyzing the profile of immune cells and cytokines in the lungs. RSV infection can lead to an influx of neutrophils, CD4+ and CD8+ T cells, and an altered cytokine environment that can drive disease severity. physiology.orgnih.gov A successful therapeutic intervention would ideally modulate this response, reducing pro-inflammatory cytokines and cellular infiltrates that contribute to lung damage.

Investigation of Systemic and Localized Antiviral Activity

The preclinical assessment of novel respiratory syncytial virus (RSV) chemical inhibitors, such as this compound, critically involves evaluating their antiviral activity both systemically and at the localized site of infection in the respiratory tract. These investigations are primarily conducted using established animal models that, while not perfectly replicating human disease, provide essential data on a compound's in vivo efficacy. creative-diagnostics.commdpi.com The most common models for this purpose are rodents, including BALB/c mice and cotton rats, with non-human primates used in more advanced preclinical stages. mdpi.comnih.gov

Research into orally bioavailable fusion inhibitors demonstrates how systemic administration can lead to localized antiviral effects. mdpi.com Studies on the compound BMS-433771, for example, showed effective reduction of RSV in rodent models when dosed orally before viral inoculation. oup.com This indicates that the compound, once absorbed systemically, reaches the site of infection in the lungs in sufficient concentrations to inhibit viral replication. Similarly, the fusion inhibitor TMC353121 has demonstrated potent antiviral properties in vivo, reducing RSV replication and subsequent lung inflammation in mice. nih.goversnet.org The primary endpoints in these studies are the measurement of viral load in lung tissue and, in some cases, nasal passages, to quantify the compound's ability to control the virus at the primary sites of replication. nih.govresearchgate.net

In studies with BALB/c mice, the administration of the fusion inhibitor TMC353121 resulted in a significant, dose-dependent reduction in lung viral load. ersnet.orgersnet.org Prophylactic administration of the compound at doses ranging from 0.25 to 10 mg·kg⁻¹ led to a notable decrease in viral titers measured by both quantitative RT-PCR and plaque assays. nih.goversnet.org Treatment was found to be effective even when initiated up to 48 hours after infection. nih.goversnet.org

Table 1: Prophylactic Efficacy of TMC353121 on Lung Viral Load in BALB/c Mice
Dose (mg/kg)Viral Load Reduction vs. Control (log10)Method of Viral QuantificationSignificance
0.25~0.5RT-PCRSignificant
2.5>0.5RT-PCRSignificant
10~1.0RT-PCRSignificant
Data derived from studies on TMC353121, a novel RSV fusion inhibitor. ersnet.orgportico.org

Further investigations using the cotton rat model, which is highly permissive to RSV infection, provide additional insights. asm.org For the inhibitor BMS-433771, a dose-efficacy relationship was established, with a maximal effect of over a 1 log10 reduction in viral titers observed at doses greater than 50 mg/kg. portico.org This requirement for a higher dose compared to mice highlights pharmacodynamic differences between species. oup.comportico.org The efficacy of these systemically administered compounds is directly attributed to their proposed mechanism of action, such as the inhibition of the RSV F protein, which has been confirmed in vivo by using compound-resistant viral strains. oup.comresearchgate.net

Advanced preclinical evaluation often employs non-human primate models, such as the African green monkey, which can be highly permissive to RSV replication. researchgate.net Studies on TMC353121 in this model demonstrated a clear dose-dependent antiviral effect. nih.gov Continuous administration of the inhibitor showed effects ranging from a 1 log10 reduction in peak viral load to complete inhibition of viral replication and shedding. nih.gov This confirms that systemic exposure can effectively control localized viral activity in the respiratory tract of a primate model. researchgate.net

Table 2: Antiviral Activity of TMC353121 in an African Green Monkey Model
Target Plasma LevelEffect on Peak Viral LoadOutcome
Low (e.g., 5 ng/mL)~1 log10 reductionPartial inhibition
High (e.g., 500 ng/mL)Complete inhibitionNo detectable viral shedding
Data based on prophylactic administration of TMC353121. nih.gov

Structure Activity Relationship Sar and Lead Optimization

Design and Synthesis of Compound Analogues

The design and synthesis of compound analogues are fundamental steps in SAR studies and lead optimization for potential RSV inhibitors. This involves creating a series of compounds structurally related to the initial hit compound, such as Rsv-IN-1, with systematic modifications. These modifications can include variations in side chains, core scaffold alterations, or the introduction of different functional groups. The goal is to explore the chemical space around the lead structure to understand how specific structural changes impact biological activity.

For instance, in the development of other RSV inhibitors, focused medicinal chemistry programs have been initiated to improve potency and physicochemical properties through the synthesis of analogues derived from specific appendage groups on a scaffold. nih.gov Fairly conservative changes have been tested to assess their impact on potency. nih.gov The synthesis schemes are often designed to be general, allowing for the preparation of a variety of analogues by using different starting materials. acs.org Parallel combinatorial synthetic chemistry can also be employed to quickly identify subsets of substituents that establish good potency for a series. researchgate.net

Identification of Key Pharmacophores and Structural Motifs for Activity

Identifying the key pharmacophores and structural motifs essential for the activity of compounds like this compound is crucial for rational drug design. This involves determining which parts of the molecule are responsible for binding to the viral target and exerting the antiviral effect.

Studies on various RSV inhibitors have revealed important structural features and interactions. For example, for inhibitors targeting the RSV fusion (F) protein, key contacts have been identified, including hydrophobic interactions and π-π stacking involving specific amino acid residues like F140 and F488, as well as hydrogen bonding to residues like D486. mdpi.com Structure-based pharmacophore analysis has been used to explore specific requirements for RSV F protein binding ability. mdpi.com

For compounds targeting the RSV polymerase complex, structural insights into the interaction between viral proteins, such as the nucleoprotein (N) and phosphoprotein (P), have been used to screen for potential inhibitors. anr.fr, rcsb.org These studies have identified druggable pockets and the pivotal role of specific residues in protein-protein interactions. rcsb.org

Iterative Optimization Based on In Vitro and In Vivo Data

Lead optimization is an iterative process driven by both in vitro and in vivo data. After synthesizing analogues, they are tested in biological assays to evaluate their antiviral potency and other relevant properties.

In vitro assays, such as cell-based assays measuring the inhibition of virus replication, are used to assess the potency of the synthesized compounds. uu.nl Data from these assays, such as EC50 values, guide further structural modifications. nih.gov Compounds showing promising in vitro activity are then often evaluated in in vivo models of RSV infection, such as the cotton rat model. acs.org, nih.gov

The results from both in vitro and in vivo studies inform subsequent cycles of design and synthesis, aiming to improve properties like potency, metabolic stability, and pharmacokinetic profiles. nih.gov, acs.org For instance, optimization efforts may focus on addressing poor passive permeability or high efflux ratios observed in initial lead compounds. acs.org

In Silico Modeling for SAR Prediction and Compound Prioritization

In silico modeling plays an increasingly important role in SAR prediction and compound prioritization in the discovery of antiviral agents. Computational methods can be used to predict the activity of new compounds before they are synthesized, helping to focus synthetic efforts on the most promising candidates.

Techniques such as molecular docking are used to evaluate the potential interactions between compounds and their viral targets at a molecular level. mdpi.com, researchgate.net This helps in understanding binding modes and predicting binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, allowing for the prediction of activity for new compounds. nih.gov, researchgate.net

In silico prediction of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is also used to prioritize compounds with favorable profiles. nih.gov, mdpi.com Furthermore, virtual screening of large libraries of small molecules can be performed to identify potential hit compounds that can then be advanced for synthesis and biological testing. anr.fr, rcsb.org

Assessment of Viral Resistance and Cross Resistance Profiles

In Vitro Selection of Resistant Viral Strains

The primary method for investigating potential drug resistance is the in vitro selection of resistant viral strains. This process involves the serial passage of RSV in cell cultures in the presence of gradually increasing concentrations of an antiviral compound. nih.govresearchgate.net Initially, the virus is exposed to a low concentration of the inhibitor. As the virus replicates, mutations naturally arise due to the error-prone nature of RNA viruses. nih.gov Viruses that acquire mutations conferring a survival advantage in the presence of the drug will preferentially replicate.

In subsequent passages, the concentration of the inhibitor is escalated. This selective pressure promotes the growth of viral populations with mutations that provide higher levels of resistance. For instance, in the study of the monoclonal antibody Palivizumab, resistant RSV mutants were selected by replicating the virus in cell culture with escalating doses of the antibody. nih.gov Similarly, for small-molecule fusion inhibitors, robust resistance is often achieved when the virus can grow in concentrations exceeding the initial effective concentration by several hundred-fold. nih.gov This method allows researchers to isolate and characterize the genetic basis of resistance before it may emerge in a clinical setting.

Identification and Characterization of Resistance Mutations in Viral Proteins

Once a resistant viral strain is selected, genetic sequencing is performed to identify the specific mutations responsible for the phenotype. For RSV fusion inhibitors, these mutations are consistently located within the gene encoding the F protein, the direct target of this class of drugs. mdpi.comasm.org

Studies have identified several key amino acid substitutions that confer resistance. These mutations often cluster in specific domains of the F protein that are critical for the conformational changes required for viral entry. The L141F mutation, for example, is known to confer resistance to inhibitors like presatovir. asm.org Another significant mutation is K394R, which has been identified through sequence analysis of resistant viruses and is linked to resistance against multiple fusion inhibitors. nih.govresearchgate.net

The table below summarizes key resistance mutations identified in the RSV F protein against various fusion inhibitors.

Mutation Location in F Protein Associated Inhibitor Resistance Reference
L141FFusion Peptide RegionPresatovir, RV521, TP0591816 asm.org
K394RCysteine-Rich RegionMultiple fusion inhibitors nih.govresearchgate.net
T400ICysteine-Rich RegionVarious fusion inhibitors mdpi.com
D486NHeptad Repeat BVarious fusion inhibitors mdpi.com
F488LHeptad Repeat BVarious fusion inhibitors mdpi.com

Biochemical and Structural Analysis of Resistant Mutants

Biochemical and structural analyses are crucial for understanding the mechanism by which these mutations confer resistance. The RSV F protein exists in a metastable prefusion conformation before transitioning to a highly stable post-fusion state to mediate membrane fusion. mdpi.com Small-molecule inhibitors are often designed to bind to a pocket at the interface of the F protein trimers, stabilizing the prefusion conformation and preventing this transition.

Molecular modeling and structural studies, such as cryo-electron microscopy, help visualize how these mutations alter the F protein's structure and its interaction with inhibitors. mdpi.combiorxiv.org These analyses can predict how changes in amino acid residues affect protein folding and binding affinity for the drug, providing a rationale for the observed resistance. biorxiv.org

Impact of Resistance Mutations on Viral Fitness and Pathogenicity in Preclinical Models

The emergence of resistance is only clinically significant if the resistant virus can replicate efficiently and cause disease. The "fitness" of a virus refers to its replication capacity. nih.gov The impact of resistance mutations on viral fitness can vary significantly. Some mutations may impair the virus's ability to replicate, making it less of a threat. However, other mutations may have little to no negative impact on fitness, or could even enhance it. nih.gov

Preclinical models, such as cotton rats which are permissive to RSV replication, are used to assess the in vivo fitness of resistant strains. nih.gov In competitive replication experiments, a resistant mutant is mixed with the wild-type parent virus to see which strain predominates over time.

Studies have shown varied outcomes. Some Palivizumab-resistant mutants grew to lower titers in cell culture and were less fit than the parent virus. nih.gov In contrast, another mutant, MP4, grew as well as the wild-type virus and, in competitive replication studies, became the dominant strain both in vitro and in the lungs of cotton rats. nih.gov This demonstrates that resistant viruses can retain full, or even enhanced, pathogenic potential, highlighting the importance of monitoring for resistance during drug development and clinical use.

Future Directions and Challenges in Rsv Chemical Compound Research

Addressing Limitations of Current Preclinical Models

Furthermore, many preclinical studies utilize laboratory-adapted strains of RSV, which may not accurately reflect the genetic diversity and virulence of clinical isolates circulating in the human population. This can result in the development of compounds that show potent activity in the lab but are less effective against real-world viral strains. To bridge this gap, there is a growing emphasis on the development and utilization of more advanced and physiologically relevant models. These include human airway epithelial cell cultures grown at an air-liquid interface, which mimic the structure and function of the human respiratory tract, and organ-on-a-chip models that can simulate the complex interactions between different cell types during RSV infection.

Strategies to Mitigate Drug Resistance Development

The emergence of drug-resistant RSV strains poses a significant threat to the long-term viability of antiviral therapies. Resistance can arise through mutations in the viral proteins targeted by a specific drug, reducing the compound's binding affinity and inhibitory activity. A key strategy to mitigate this is to target highly conserved regions of viral proteins that are essential for their function. Mutations in these areas are more likely to be detrimental to the virus, thus reducing the probability of viable resistant strains emerging.

Exploration of Combination Therapies

Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance therapeutic efficacy and combat the development of drug resistance. This approach has been highly successful in the management of other viral infections, such as HIV and hepatitis C. For RSV, a combination therapy might involve pairing a direct-acting antiviral, which targets a specific viral protein like the polymerase or fusion protein, with a host-directed therapy that modulates the host's immune response.

For example, a potent inhibitor of viral replication could be co-administered with an anti-inflammatory agent to both reduce the viral load and mitigate the excessive inflammation that contributes to lung damage in severe RSV disease. Another potential combination could involve two direct-acting antivirals that target different stages of the viral life cycle, such as entry and replication. The synergistic or additive effects of such combinations can lead to more profound and durable viral suppression, reducing the likelihood of treatment failure and the emergence of resistant strains. Preclinical studies are crucial to identify optimal drug combinations and to assess their potential for synergistic activity and any adverse interactions.

Novel Approaches in Drug Discovery and Chemical Biology for RSV

The landscape of RSV drug discovery is continually evolving, driven by advancements in chemical biology and screening technologies. High-throughput screening (HTS) of large and diverse chemical libraries remains a cornerstone for identifying novel hit compounds. The development of more sophisticated and physiologically relevant cell-based assays, such as those using primary human bronchial epithelial cells, is improving the quality of hits identified through HTS.

Structure-based drug design, aided by the increasing availability of high-resolution crystal structures of RSV proteins, allows for the rational design and optimization of potent and selective inhibitors. Fragment-based drug discovery is another powerful approach where small chemical fragments that bind to the target protein are identified and then elaborated or linked together to create more potent lead compounds. Furthermore, the application of computational methods, including virtual screening and molecular dynamics simulations, is accelerating the discovery process by enabling the rapid in silico evaluation of large numbers of potential drug candidates. These cutting-edge approaches are paving the way for the discovery of novel anti-RSV agents with diverse mechanisms of action.

Bridging the Gap between Preclinical Findings and Clinical Translation

A significant hurdle in the development of new RSV therapeutics is the often-poor correlation between preclinical efficacy and clinical success. To bridge this translational gap, a more integrated and multidisciplinary approach is required. This includes the development and validation of robust biomarkers that can be used to monitor disease progression and therapeutic response in both preclinical models and human clinical trials. Such biomarkers could include viral load measurements, specific host immune response markers, and imaging endpoints.

A deeper understanding of the pathogenesis of RSV disease in different patient populations, particularly the high-risk groups of infants and the elderly, is also critical for designing more effective clinical trials. This involves elucidating the complex interplay between the virus, the host immune system, and host-specific factors that contribute to disease severity. Furthermore, fostering closer collaborations between academic researchers, pharmaceutical companies, and regulatory agencies can help to streamline the drug development process and ensure that the design of preclinical studies is more aligned with the requirements for clinical evaluation. By addressing these challenges, the translation of promising chemical compounds from the bench to the bedside can be significantly improved.

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?

  • Methodological Answer :
  • Follow CHEM21 guidelines for synthetic procedures and IUPAC nomenclature.
  • Use CRediT taxonomy for author contributions.
  • Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare) with persistent identifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.